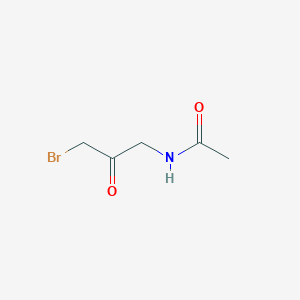
N-(3-Bromo-2-oxopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H8BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-2-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Bromo-2-oxopropyl)acetamide can be synthesized through the bromination of N-(2-oxopropyl)acetamide. The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-2-oxopropyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide, while hydrolysis would produce acetic acid and a corresponding amine .
Applications De Recherche Scientifique
N-(3-Bromo-2-oxopropyl)acetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(3-Bromo-2-oxopropyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the function and activity of these biomolecules, which is the basis for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromoethyl)acetamide
- N-(3-Chloro-2-oxopropyl)acetamide
- N-(3-Iodo-2-oxopropyl)acetamide
Uniqueness
N-(3-Bromo-2-oxopropyl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65462-70-6 |
|---|---|
Formule moléculaire |
C5H8BrNO2 |
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
N-(3-bromo-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H8BrNO2/c1-4(8)7-3-5(9)2-6/h2-3H2,1H3,(H,7,8) |
Clé InChI |
BQNHRZRTHRQMSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


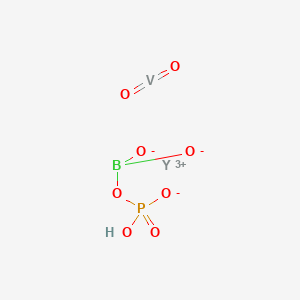

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
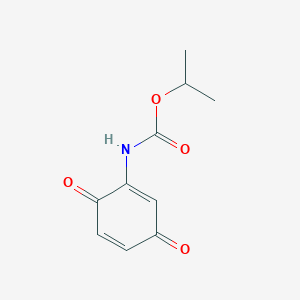
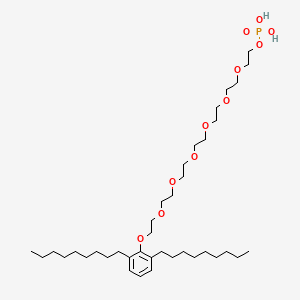
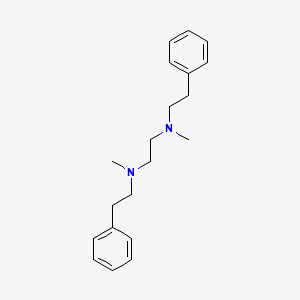
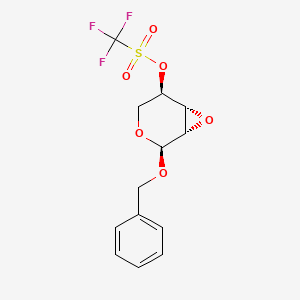
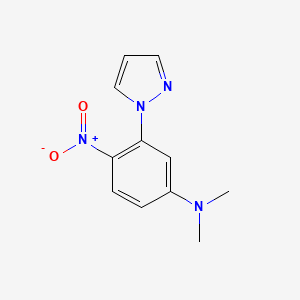

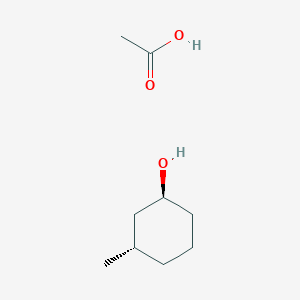
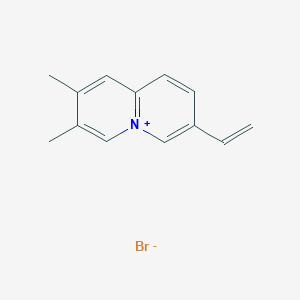
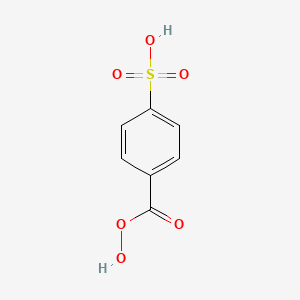
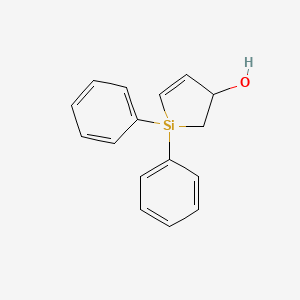
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
